![molecular formula C21H36ClNO B1394684 3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220029-19-5](/img/structure/B1394684.png)
3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
“3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride”, also known as TMB-4, is a synthetic compound that has been of great interest in scientific experiments due to its potential applications in various fields. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis method of a similar compound, 二乙二醇单[(1,1,3,3-四甲基丁基)苯基]醚, involves several steps :Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula is C21H36ClNO .Scientific Research Applications
Piperidine Derivatives as Pharmaceuticals
Piperidine derivatives, similar in structure to 3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride, have been extensively studied for their pharmaceutical applications. For example, paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor used for treating depression and anxiety disorders (Germann, Ma, Han, & Tikhomirova, 2013). Similarly, cloperastine hydrochloride, another piperidine derivative, has a central antitussive effect and is used in cough treatment (Liu et al., 2020).
Synthesis and Structural Analysis
The synthesis of functionalized piperidine derivatives, including those similar to the compound , has been a significant area of research. An efficient one-pot procedure for preparing such derivatives has been developed, demonstrating the versatility and chemical reactivity of piperidine structures (Shaterian & Azizi, 2013). Additionally, the crystal and molecular structure of 4-carboxypiperidinium chloride, a compound with a similar piperidine core, has been characterized, highlighting the importance of understanding the structural aspects of these compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Biological Activities and Potential Therapeutic Applications
Research into the biological activities of piperidine derivatives has shown their potential in various therapeutic applications. For instance, certain piperidine derivatives have been synthesized and evaluated for antidepressant activity, indicating their potential in treating neurological disorders (Kumar et al., 2004). Another study synthesized a series of optically active molecules based on a piperidin-3-ol template, showing varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, suggesting their use in treating neurological disorders such as depression and ADHD (Kharkar et al., 2009).
Safety and Hazards
properties
IUPAC Name |
3-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-20(2,3)16-21(4,5)18-8-10-19(11-9-18)23-14-12-17-7-6-13-22-15-17;/h8-11,17,22H,6-7,12-16H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYUTZWBNGDWMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220029-19-5 | |
Record name | Piperidine, 3-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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